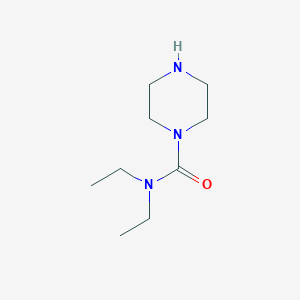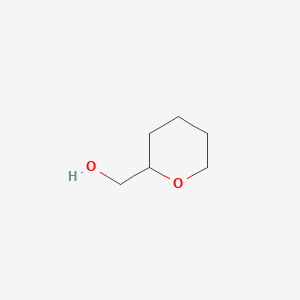
1-Mercapto-2-propanol
Overview
Description
1-Mercapto-2-propanol is a chain transferring agent that is the sixth series of hydrogen bonded 1,2-propanols which can be used to form polymeric chains with low molecular weight and short chain length .
Synthesis Analysis
1-Mercapto-2-propanol can be used as a self-assembled monolayer on the gold surfaces with potential use in electrochemical applications . It may also be used as a chiral agent which can be used in the chemical analysis of enantiomers .
Molecular Structure Analysis
The molecular formula of 1-Mercapto-2-propanol is C3H8OS, and its molecular weight is 92.16 . The IUPAC Standard InChI is InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3 .
Chemical Reactions Analysis
1-Mercapto-2-propanol is a chain transferring agent that is the sixth series of hydrogen bonded 1,2-propanols which can be used to form polymeric chains with low molecular weight and short chain length .
Physical And Chemical Properties Analysis
1-Mercapto-2-propanol is a liquid at room temperature. It has a refractive index of n20/D 1.486 (lit.) and a density of 1.048 g/mL at 25 °C (lit.) .
Scientific Research Applications
Self-Assembled Monolayer on Gold Surfaces
1-Mercapto-2-propanol can be used to form a self-assembled monolayer on gold surfaces . This application is particularly useful in the field of electrochemistry, where such monolayers can modify the surface properties of electrodes, influencing the electron transfer processes that occur at the electrode interface.
Electrochemical Applications
The self-assembled monolayers of 1-Mercapto-2-propanol on gold surfaces have potential use in various electrochemical applications . These could include the development of sensors, batteries, and fuel cells, where the modified electrode surfaces can enhance the performance of these devices.
Chiral Agent in Chemical Analysis
1-Mercapto-2-propanol can be used as a chiral agent in the chemical analysis of enantiomers . Enantiomers are pairs of molecules that are mirror images of each other, much like left and right hands. They can have different effects in biological systems, so being able to distinguish between them is crucial in fields like pharmaceuticals and biochemistry.
Safety and Hazards
When handling 1-Mercapto-2-propanol, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also advised to keep away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as protective gloves, protective clothing, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
1-Mercapto-2-propanol is primarily used as a chain transferring agent . It interacts with polymeric chains, particularly those formed by hydrogen-bonded 1,2-propanols . The compound’s primary role is to modulate the molecular weight and chain length of these polymers .
Mode of Action
The compound’s mode of action is based on its ability to form bonds with polymeric chains . As a chain transferring agent, 1-Mercapto-2-propanol can interrupt the growth of a polymer chain and initiate the formation of a new chain . This results in polymers with lower molecular weight and shorter chain length .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of certain polymers . The compound’s ability to form bonds with polymeric chains and alter their properties suggests that it may influence various biochemical pathways related to polymer synthesis and degradation .
Pharmacokinetics
Given its molecular weight and structure , it’s likely that the compound is absorbed and distributed throughout the body following administration. The compound’s metabolism and excretion would depend on various factors, including its chemical structure and the body’s enzymatic processes.
Result of Action
The primary result of 1-Mercapto-2-propanol’s action is the formation of polymers with low molecular weight and short chain length . This can have various implications depending on the specific context and application. For instance, in the field of materials science, such polymers might exhibit different physical and chemical properties compared to their high molecular weight counterparts .
Action Environment
The action, efficacy, and stability of 1-Mercapto-2-propanol can be influenced by various environmental factors. These might include temperature, pH, and the presence of other chemical entities. For instance, the compound’s ability to act as a chain transferring agent might be affected by the concentration of the polymer and the specific conditions under which the reaction takes place .
properties
IUPAC Name |
1-sulfanylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFXNFGOYOOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893058 | |
| Record name | 1-Mercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Mercapto-2-propanol | |
CAS RN |
1068-47-9 | |
| Record name | 1-Mercapto-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Mercaptopropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Mercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-mercaptopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








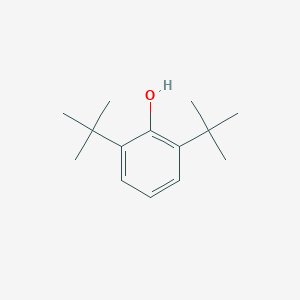
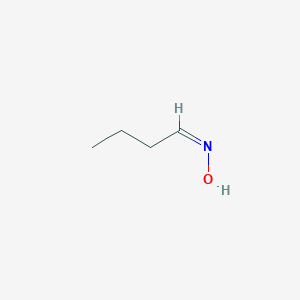
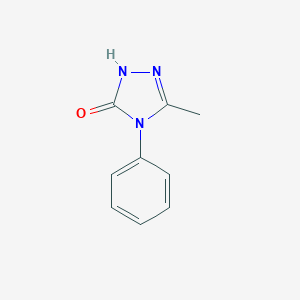


![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
